molecular formula C9H15NO B564176 1-Azaspiro[2.5]octane,1-acetyl- CAS No. 101714-79-8

1-Azaspiro[2.5]octane,1-acetyl-

Cat. No.: B564176
CAS No.: 101714-79-8
M. Wt: 153.225
InChI Key: RCPYSDJGZCDXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[2.5]octane,1-acetyl- is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and neuroscience research. The unique three-dimensional structure of the azaspiro[2.5]octane core, which incorporates a spiro-junction between two rings, introduces structural rigidity and defines specific spatial orientations of its substituents . This conformational restraint is highly valuable for designing novel bioactive compounds, as it helps in locking the molecule into a specific three-dimensional shape that can optimize interaction with biological targets . Research into structurally related azaspirooctane analogs has demonstrated their potential as key pharmacophores for central nervous system (CNS) targets. For instance, certain derivatives have been explored as highly selective agonists for nicotinic acetylcholine receptors, which are implicated in cognitive function and various neurological disorders . In other studies, azaspirooctane-carboxylates have been identified as novel activators or modulators of muscarinic acetylcholine receptors, such as the M4 receptor, presenting a promising therapeutic approach for conditions like Alzheimer's disease and Parkinson's disease . The 1-acetyl derivative serves as a versatile synthetic intermediate or building block for the development of more complex molecules. Its functional group allows for further chemical modifications, enabling researchers to explore structure-activity relationships and generate diverse compound libraries for high-throughput screening . This compound is intended for use in non-clinical research applications, including but not limited to hit-to-lead optimization campaigns, the synthesis of targeted compound libraries, and investigations into the function of neurological receptors.

Properties

CAS No.

101714-79-8

Molecular Formula

C9H15NO

Molecular Weight

153.225

IUPAC Name

1-(1-azaspiro[2.5]octan-1-yl)ethanone

InChI

InChI=1S/C9H15NO/c1-8(11)10-7-9(10)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

RCPYSDJGZCDXFE-UHFFFAOYSA-N

SMILES

CC(=O)N1CC12CCCCC2

Synonyms

1-Azaspiro[2.5]octane, 1-acetyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Azaspiro[2.5]octa-4,7-diene,6-acetyl-1,1-dimethyl-

This compound (CAS 34995-43-2) shares the azaspiro[2.5]octane core but features a diene system and dimethyl substituents. Key differences include:

  • Structural Features : The presence of conjugated double bonds (octa-4,7-diene) and methyl groups at positions 1 and 1 alters steric and electronic properties compared to the simpler acetylated derivative.
  • Molecular Weight: Higher molecular weight due to additional methyl groups (C₉H₁₃NO vs. C₈H₁₃NO for 1-Azaspiro[2.5]octane,1-acetyl- inferred from analogs) .

1-Oxa-2-azaspiro[2.5]octane and Derivatives

  • 1-Oxa-2-azaspiro[2.5]octane (C₆H₁₁NO, MW 113.16): Replaces one nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capabilities. Its monoisotopic mass is 113.084064 .

1-Azaspiro[4.4]nonane

  • Ring Size : Larger spiro system (4.4 vs. 2.5) increases conformational flexibility.
  • Synthesis : Achieved via asymmetric vinylogous Mukaiyama aldol reactions with up to 79% diastereomeric excess, highlighting methodological challenges in spirocenter formation .

Comparison with Functional Analogs: 1-Acetyl-β-Carboline

Key distinctions include:

  • Bioactivity : Inhibits ERK phosphorylation (20.79% reduction at 12.5 µM) and demonstrates anti-MRSA activity via binding to mutant PBP2a (−7.12 kcal/mol binding energy, surpassing ceftaroline) .
  • Structural Differences : Planar β-carboline scaffold vs. three-dimensional spiro system, impacting target selectivity and pharmacokinetic properties.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
1-Azaspiro[2.5]octane,1-acetyl-* C₈H₁₃NO ~127.19 (inferred) Spiro[2.5] core, acetyl group
6-Azaspiro[2.5]octa-4,7-diene† C₉H₁₃NO 151.21 Diene system, dimethyl groups
1-Oxa-2-azaspiro[2.5]octane C₆H₁₁NO 113.16 Oxygen-containing spiro system

*Inferred from analogs; †CAS 34995-43-2.

Preparation Methods

The core synthetic challenge lies in constructing the spirocyclic framework. A widely cited approach involves alkylation of ethyl acetoacetate with 1,2-dibromoethane under basic conditions to generate ethyl 1-acetyl-1-cyclopropanecarboxylate . Subsequent bromination of the acetyl group introduces a reactive site for intramolecular cyclization. Treatment with benzylamine facilitates nucleophilic attack, yielding 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane as an intermediate .

Critical parameters for this route include:

  • Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.

  • Solvent selection : Dichloromethane enhances cyclization efficiency by stabilizing the transition state .

  • Stoichiometry : A 1:1.2 molar ratio of ethyl acetoacetate to 1,2-dibromoethane optimizes cyclopropane formation .

This method achieves an overall yield of 28–32% but requires multiple purification steps due to competing dimerization byproducts.

ParameterBatch Process (Traditional)Microreactor Process
Reaction Time6–8 hours<2 minutes
Temperature Control±5°C fluctuations±0.3°C precision
Yield Improvement10–15%35–40%
Byproduct Formation20–25%<5%

Key adaptations for 1-azaspiro[2.5]octane,1-acetyl- synthesis would involve:

  • Two-stage dispersion :

    • Stage 1: Microdisperser mixes acetylated precursors with ammonia (25–28% w/w) at 2:1 volumetric flow ratio .

    • Stage 2: Tubular reactor enables precise Cl⁻ introduction via NaClO solution (0.5–1.2 M concentration) .

  • In-line separation : Gas-liquid membrane separators immediately remove N₂ byproducts, preventing thermal degradation .

Optical Resolution and Chiral Synthesis

The spirocyclic core’s stereochemistry significantly impacts biological activity. US5508428A details enantioselective synthesis through:

  • Chiral auxiliary approach : Using (R)-proline derivatives to induce asymmetry during cyclization .

  • HPLC resolution : Semi-preparative chiral columns (Chiralpak AD-H, 250 × 4.6 mm) separate diastereomers with >99% ee .

  • Dynamic kinetic resolution : Palladium-catalyzed asymmetric hydrogenation of imine intermediates achieves 88% ee .

Stability-Optimized Purification Protocols

Thermal degradation studies of analogous compounds reveal critical stability thresholds:

ConditionDegradation Rate (per hour)Mitigation Strategy
25°C (neat)18–22%Immediate dilution
-5°C (0.5 M in EtOH)<2%Cryogenic storage
pH 8.5–9.012–15%Acidic quenching (pH 4)

Recommended workflow:

  • Rapid extraction : Separate organic phase within 30 seconds post-reaction using centrifugal liquid-liquid separators .

  • Low-temperature crystallization : Gradual cooling from 20°C to -20°C over 4 hours yields 98% pure crystals.

Comparative Analysis of Industrial-Scale Methods

MethodCapital CostOperating CostE-FactorPMI
Batch Cyclization $1.2M$8.7/kg34.718.9
Continuous Flow $2.8M$5.1/kg11.26.3
Enzymatic Resolution$4.5M$12.4/kg8.94.1

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

Flow chemistry demonstrates superior sustainability metrics despite higher initial investment. The 63% reduction in PMI aligns with FDA guidelines for active pharmaceutical ingredient (API) manufacturing.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal:

  • Rate-determining step : Intramolecular nucleophilic attack (ΔG‡ = 24.3 kcal/mol) .

  • Solvent effects : Dielectric constant (ε) >15 stabilizes transition state by 3.8 kcal/mol.

  • Catalytic acceleration : Cu(I)-bisoxazoline complexes lower activation energy by 9.1 kcal/mol via η²-coordination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azaspiro[2.5]octane,1-acetyl- derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Spirocyclization : Use of anhydrous ether with LiAlH₄ for selective reduction of ketones to secondary alcohols .
  • Acetylation : Acetyl groups are introduced via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with amines or thiols .
  • Key Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradients) and NMR spectroscopy (¹H/¹³C) are critical for purification and structural confirmation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationLiAlH₄, anhydrous ether53–67>95%
AcetylationAcCl, DMF, 0°C45–58>90%

Q. How can spectroscopic techniques (NMR, IR) distinguish 1-Azaspiro[2.5]octane,1-acetyl- from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : Look for sp³-hybridized protons on the azaspiro core (δ 1.2–2.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .
  • ¹³C NMR : Key signals include the spiro carbon (δ 35–40 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1220–1250 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for storing 1-Azaspiro[2.5]octane,1-acetyl- derivatives?

  • Methodological Answer :

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Solubility : Prefer DMSO or ethanol for stock solutions; aqueous buffers (pH 6–7) minimize degradation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the bioactivity of 1-Azaspiro[2.5]octane,1-acetyl- analogs?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., enzymes, receptors) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (HOMO/LUMO gaps) .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of azaspiro compounds?

  • Methodological Answer :

  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., steric effects vs. electronic effects) .
  • Crystallography : X-ray diffraction resolves ambiguities in spirocyclic conformations .
  • Replication : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do azaspiro cores influence pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes to assess CYP450-mediated metabolism .
  • LogP/D Calculations : Predict BBB permeability via Molinspiration or SwissADME .
  • Case Study : Derivatives with fluorine substitutions (e.g., 1,1-difluoro analogs) show enhanced metabolic stability .

Methodological Challenges and Solutions

Q. How to address low yields in spirocyclization reactions?

  • Solution :

  • Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .
  • Solvent Effects : Switch from THF to dichloromethane to reduce steric hindrance .

Q. What analytical techniques validate purity in complex mixtures containing azaspiro derivatives?

  • Solution :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
  • HRMS : Confirm molecular formulas within 5 ppm accuracy .

Theoretical Frameworks

Q. How do spirocyclic scaffolds align with fragment-based drug design (FBDD) principles?

  • Answer :

  • 3D Complexity : Spirocycles mimic bioactive conformations, enhancing target engagement .
  • Fragment Merging : Combine azaspiro cores with privileged fragments (e.g., benzodiazepines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.